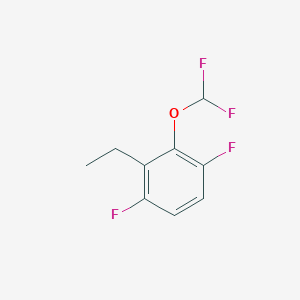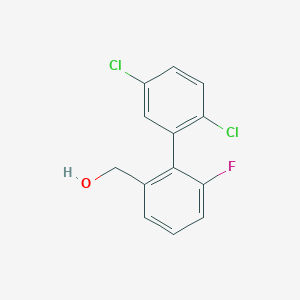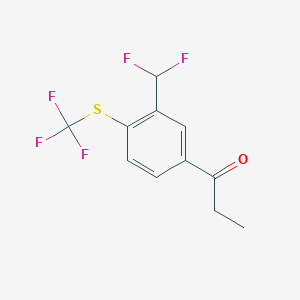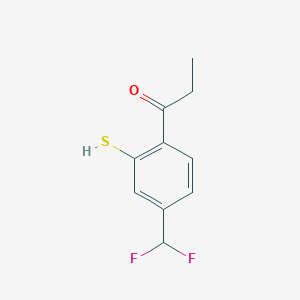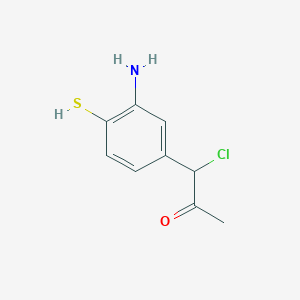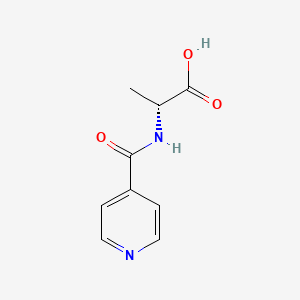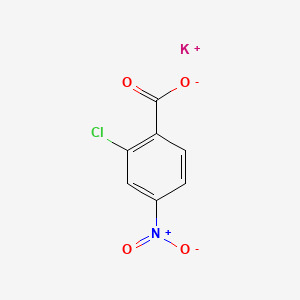
9-Anthraceneacetic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthraceneacetic acid, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 9-anthraceneacetic acid and ethanol, forming an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraceneacetic acid, ethyl ester typically involves the esterification of 9-anthraceneacetic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants . The general reaction is as follows: [ \text{9-Anthraceneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of esters like this compound can involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield . The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 9-Anthraceneacetic acid and ethanol.
Reduction: 9-Anthraceneacetic alcohol.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Anthraceneacetic acid, ethyl ester is utilized in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 9-anthraceneacetic acid, ethyl ester involves its interaction with various molecular targets and pathways. For instance, its photophysical properties are exploited in the development of photochromic materials, where it undergoes reversible structural changes upon exposure to light . These changes can be harnessed for applications in optical switching and memory devices.
Vergleich Mit ähnlichen Verbindungen
- 9-Anthraceneacetic acid methyl ester
- Ethyl anthranilate
- Methyl anthranilate
Comparison: 9-Anthraceneacetic acid, ethyl ester is unique due to its specific ester linkage and the presence of the anthracene moiety, which imparts distinct photophysical properties. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles . Ethyl anthranilate and methyl anthranilate, while also esters, have different aromatic structures and thus different chemical and physical properties .
Eigenschaften
CAS-Nummer |
101512-07-6 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


